イソリンドラクトン

概要

説明

Isolinderalactone is a sesquiterpene lactone compound isolated from the root extracts of Lindera aggregata, a plant commonly used in traditional medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-proliferative, and anti-metastatic properties .

科学的研究の応用

化学: 新しい化合物を合成するための出発物質として用いられます。

生物学: 細胞プロセスやシグナル伝達経路の調節における役割について調査されています。

作用機序

イソリンドエラクトンは、複数の分子標的や経路を通じて効果を発揮します。

アポトーシス誘導: アポトーシス促進タンパク質を上方制御し、アポトーシス抑制タンパク質を下方制御することで、アポトーシスを誘導します。

オートファジー活性化: LC3Bやその他のオートファジー関連タンパク質のレベルを上昇させることで、オートファジーを活性化します。

細胞周期停止: サイクリンBやその他の細胞周期制御因子を阻害することで、G2/M期で細胞周期停止を誘導します。

活性酸素種 (ROS) 生成: ROSレベルを上昇させ、酸化ストレスを引き起こし、MAPK経路を活性化します

生化学分析

Biochemical Properties

Isolinderalactone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, isolinderalactone has been shown to inhibit the IL-6/STAT3 signaling pathway, which is pivotal in inflammatory responses and cancer progression . Additionally, isolinderalactone induces apoptosis and autophagy in colorectal cancer cells by modulating the expression of cyclin B, p-cdc2, p-cdc25c, and p21 .

Cellular Effects

Isolinderalactone exerts significant effects on various cell types and cellular processes. In colorectal cancer cells, isolinderalactone induces G2/M phase arrest, apoptosis, and autophagy. It achieves this by up-regulating the expression of cleaved-caspase-9 and -3 and increasing the levels of LC3B . Furthermore, isolinderalactone influences cell signaling pathways, such as the MAPK pathway, and enhances the accumulation of reactive oxygen species (ROS) .

Molecular Mechanism

The molecular mechanism of isolinderalactone involves several intricate processes. Isolinderalactone binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the IL-6/STAT3 signaling pathway, thereby reducing inflammation and cancer cell proliferation . Additionally, isolinderalactone induces apoptosis through the mitochondrial pathway by up-regulating cleaved-caspase-9 and -3 . It also activates the MAPK pathway via ROS-mediated signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isolinderalactone change over time. Isolinderalactone has been observed to be stable and effective in inhibiting the IL-6/STAT3 pathway over extended periods . Long-term studies have shown that isolinderalactone maintains its ability to induce apoptosis and autophagy in cancer cells

Dosage Effects in Animal Models

The effects of isolinderalactone vary with different dosages in animal models. At lower doses, isolinderalactone exhibits protective effects against liver injury induced by oxaliplatin . Higher doses may lead to toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .

Metabolic Pathways

Isolinderalactone is involved in several metabolic pathways. It interacts with enzymes such as cyclin B, p-cdc2, and p-cdc25c, influencing cell cycle regulation . Additionally, isolinderalactone affects metabolic flux and metabolite levels by modulating the MAPK pathway and ROS accumulation .

Transport and Distribution

Within cells and tissues, isolinderalactone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, thereby affecting its biological activity

Subcellular Localization

Isolinderalactone’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of isolinderalactone can provide insights into its mechanism of action and potential therapeutic applications.

準備方法

合成経路と反応条件: イソリンドエラクトンは、様々な有機合成法によって合成することができます。一般的な方法の1つには、エタノールやメタノールなどの溶媒を用いて、Lindera aggregataの根の抽出物から化合物を抽出する方法があります。 抽出物は、その後、クロマトグラフィー法を用いて、イソリンドエラクトンを単離および精製します .

工業生産方法: イソリンドエラクトンの工業生産は、通常、Lindera aggregataの根からの大規模抽出によって行われます。根は乾燥、粉砕され、溶媒を用いて抽出されます。 抽出物は、その後、カラムクロマトグラフィーや結晶化などの方法を用いて精製し、純粋なイソリンドエラクトンを得ます .

3. 化学反応解析

反応の種類: イソリンドエラクトンは、次のような様々な化学反応を起こします。

酸化: 酸化されて、様々な誘導体になります。

還元: 還元反応は、官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: 生物活性が変化した酸化誘導体の生成。

還元: 化学的性質が修飾された還元体。

置換: 潜在的な新しい用途を持つ置換誘導体.

化学反応の分析

Types of Reactions: Isolinderalactone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and alkylating agents are employed.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with altered biological activities.

Reduction: Reduced forms with modified chemical properties.

Substitution: Substituted derivatives with potential new applications.

類似化合物との比較

イソリンドエラクトンは、その特定の生物活性と分子標的のためにユニークです。類似の化合物には以下のようなものがあります。

リンドエラクトン: 類似の抗炎症作用を持つ別のセスキテルペンラクトン。

コステノライド: 抗癌作用で知られるセスキテルペンラクトン。

パルテノライド: 抗炎症作用と抗癌作用を持つセスキテルペンラクトン.

イソリンドエラクトンは、ROSを介したシグナル伝達経路を通じてアポトーシス、オートファジー、細胞周期停止を誘導する能力を持つため、医学や産業における更なる研究開発に有望な候補となっています .

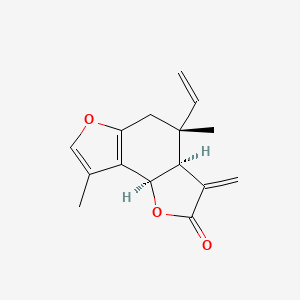

特性

IUPAC Name |

(3aS,4R,8bR)-4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZIFOKTSURLNL-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1[C@H]3[C@H](C(=C)C(=O)O3)[C@@](C2)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

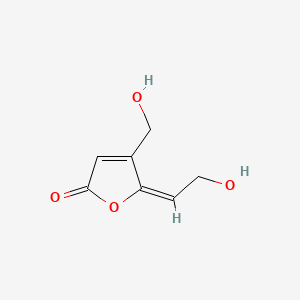

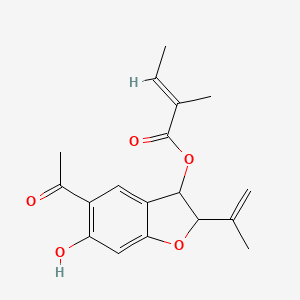

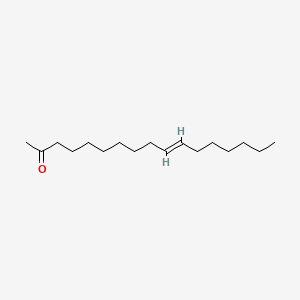

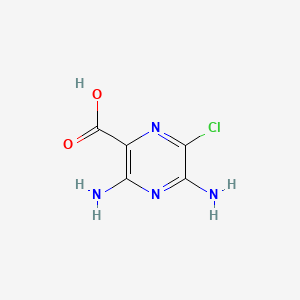

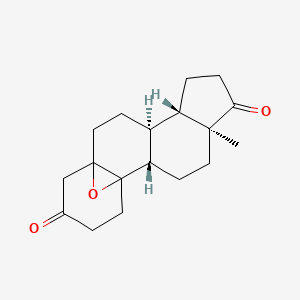

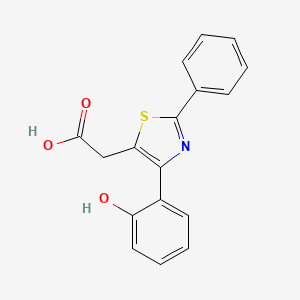

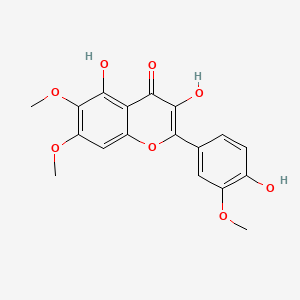

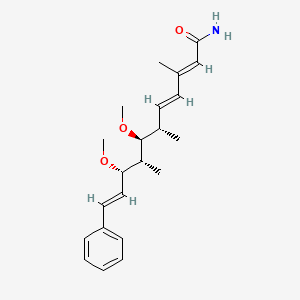

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(18E)-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1236911.png)

![2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-8'-[oxo-(prop-2-enylamino)methyl]-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester](/img/structure/B1236917.png)